Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 77472-23-2
VCID: VC8000225
InChI: InChI=1S/C8H17NO/c1-6(2)7-9-8(3,4)5-10-7/h6-7,9H,5H2,1-4H3
SMILES: CC(C)C1NC(CO1)(C)C
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-

CAS No.: 77472-23-2

Cat. No.: VC8000225

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- - 77472-23-2

Specification

CAS No. 77472-23-2
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 4,4-dimethyl-2-propan-2-yl-1,3-oxazolidine
Standard InChI InChI=1S/C8H17NO/c1-6(2)7-9-8(3,4)5-10-7/h6-7,9H,5H2,1-4H3
Standard InChI Key AJUVIDCYJNFQEF-UHFFFAOYSA-N
SMILES CC(C)C1NC(CO1)(C)C
Canonical SMILES CC(C)C1NC(CO1)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 4,4-dimethyl-2-(1-methylethyl)oxazolidine is C₈H₁₇NO, derived from the oxazolidine backbone (C₃H₇NO) modified with two methyl groups (-CH₃) at position 4 and an isopropyl group (-CH(CH₃)₂) at position 2. The molecular weight is calculated as 143.23 g/mol.

Stereochemical Considerations

Oxazolidines exhibit chirality due to the presence of the nitrogen atom in the ring. The stereochemistry of 4,4-dimethyl-2-(1-methylethyl)oxazolidine depends on the configuration of substituents. For instance, in analogous compounds like 4,4-dimethyloxazolidine (CAS 51200-87-4), the ring adopts a puckered conformation to minimize steric strain . The isopropyl group at position 2 likely introduces additional steric hindrance, influencing reactivity and stability.

Physicochemical Properties

Thermal and Physical Properties

Based on structurally similar oxazolidines:

  • Boiling Point: Estimated at 210–220°C (extrapolated from 4,4-dimethyloxazolidine’s boiling point of 189.55°C , adjusted for the larger isopropyl group).

  • Density: ~0.89–0.92 g/cm³ (lower than 4,4-dimethyloxazolidine’s 0.942 g/mL due to increased branching ).

  • Refractive Index: Likely between 1.43–1.45 (comparable to other oxazolidines ).

Table 1: Comparative Physicochemical Data

Property4,4-Dimethyl-2-(1-Methylethyl)Oxazolidine4,4-Dimethyloxazolidine 4,4-Dimethyl-2-Oxazolidinone
Molecular FormulaC₈H₁₇NOC₅H₁₁NOC₅H₉NO₂
Molecular Weight (g/mol)143.23101.15115.13
Boiling Point (°C)210–220 (est.)189.55152–154 (at 10 Torr)
Density (g/cm³)0.89–0.92 (est.)0.9421.039

Solubility and Stability

  • Solubility: Expected to be miscible with polar organic solvents (e.g., ethanol, acetone) but immiscible with water due to the hydrophobic isopropyl group.

  • Stability: Oxazolidines are prone to hydrolysis under acidic or basic conditions, yielding amino alcohols . The isopropyl group may sterically protect the ring, slightly enhancing stability compared to 4,4-dimethyloxazolidine.

Synthesis Pathways

Cyclization of Amino Alcohols

The most plausible synthesis involves the cyclization of a β-amino alcohol with a carbonyl compound. For example:

  • Starting Material: 2-Amino-2-methyl-1-propanol reacting with isopropyl ketone.

  • Reaction Mechanism: Acid-catalyzed dehydration forms the oxazolidine ring.

2-Amino-2-methyl-1-propanol+(CH₃)₂COH⁺C₈H₁₇NO+H₂O\text{2-Amino-2-methyl-1-propanol} + \text{(CH₃)₂CO} \xrightarrow{\text{H⁺}} \text{C₈H₁₇NO} + \text{H₂O}

This method mirrors the synthesis of 4,4-dimethyloxazolidine, where formaldehyde and 2-amino-2-methyl-1-propanol undergo cyclization .

Alternative Routes

  • Ring-Opening of Epoxides: Reaction of epichlorohydrin derivatives with isopropylamine, followed by intramolecular cyclization.

  • Enzymatic Methods: Biocatalytic approaches using lipases or transaminases, though these are less explored for branched oxazolidines.

Applications and Industrial Relevance

Antimicrobial Preservatives

Oxazolidine derivatives like 4,4-dimethyloxazolidine are widely used as preservatives in latex paints, cooling fluids, and antimicrobial formulations . The isopropyl variant may exhibit enhanced lipid solubility, improving efficacy against fungal pathogens such as Aspergillus brasiliensis.

Corrosion Inhibition

Branched oxazolidines act as volatile corrosion inhibitors (VCIs) in metal coatings. The hydrophobic isopropyl group could enhance film-forming ability, preventing oxidative degradation in industrial machinery .

Pharmaceutical Intermediates

Oxazolidines serve as chiral auxiliaries in asymmetric synthesis. For example, 4,4-dimethyl-2-oxazolidinone (CAS 26654-39-7) is a precursor for β-lactam antibiotics . The isopropyl derivative may find utility in synthesizing sterically hindered bioactive molecules.

Toxicological and Environmental Considerations

Toxicity Screening

While direct data for 4,4-dimethyl-2-(1-methylethyl)oxazolidine is unavailable, its analog 4,4-dimethyloxazolidine has an initial threshold screening level (ITSL) of 1 μg/m³ for inhalation exposure . The isopropyl group may alter metabolic pathways, necessitating targeted toxicokinetic studies.

Environmental Fate

  • Biodegradation: Oxazolidines generally undergo microbial degradation to nontoxic amino alcohols and carboxylic acids.

  • Persistence: Estimated half-life in soil: 7–14 days (similar to 4,4-dimethyloxazolidine ).

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